An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol
An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol
Foreword: Unveiling the Molecular Profile for Drug Discovery
In the landscape of modern drug discovery, a thorough understanding of a compound's physicochemical properties is paramount. These characteristics govern a molecule's behavior from the moment of administration to its interaction with the biological target, profoundly influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This guide provides a comprehensive technical overview of 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol, a heterocyclic compound with potential pharmacological significance. While specific experimental data for this exact molecule is not extensively available in public literature, this document serves as a robust framework for its characterization. We will delve into the predicted properties based on its chemical structure and provide detailed, field-proven methodologies for their empirical determination. This guide is intended for researchers, scientists, and drug development professionals, offering both a predictive analysis and a practical manual for the comprehensive physicochemical profiling of this and similar novel chemical entities.
Molecular Structure and Predicted Physicochemical Landscape
The structure of 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol, with its constituent pyrimidine, pyridine, and bromo-substituents, suggests a molecule with a nuanced profile of hydrophilicity, lipophilicity, and hydrogen bonding potential. The presence of nitrogen atoms in both aromatic rings, the hydroxyl group on the pyrimidine, and the electronegative bromine atom are key determinants of its behavior in biological systems.
Table 1: Predicted Physicochemical Properties of 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol
| Property | Predicted Value/Range | Rationale for Prediction |
| Molecular Formula | C9H6BrN3O | Based on its chemical structure. |
| Molecular Weight | ~252.07 g/mol | Calculated from the molecular formula. |
| Melting Point | 200-250 °C | Heterocyclic compounds with hydrogen bonding capabilities, such as the pyrimidinol tautomer, often exhibit relatively high melting points. Similar bromo-substituted pyrimidinones have melting points in this range.[1][2] |
| Boiling Point | > 400 °C (decomposes) | High melting point and polar nature suggest a high boiling point with probable decomposition before boiling at atmospheric pressure. |
| Aqueous Solubility | Low to moderate | The presence of polar groups (hydroxyl, nitrogen atoms) suggests some water solubility, but the aromatic rings and bromine atom contribute to its lipophilic character, likely limiting extensive solubility. |
| pKa | ~7-8 (pyrimidinol OH), ~4-5 (pyridinium N) | The pyrimidinol proton is weakly acidic, while the pyridine nitrogen is weakly basic. These values are estimations based on similar heterocyclic structures.[3] |
| LogP / LogD (pH 7.4) | 1.5 - 2.5 | The molecule possesses both lipophilic (bromo-phenyl, pyridine ring) and hydrophilic (pyrimidinol) features, suggesting a balanced lipophilicity. LogD at physiological pH will be influenced by the ionization state. |
Essential Experimental Protocols for Physicochemical Characterization
To move from prediction to empirical data, a series of standardized experiments are crucial. The following protocols are designed to be self-validating and provide the foundational data for any drug development program.
Determination of Aqueous Solubility: The Shake-Flask Method
A widely accepted and robust method for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method.[4][5] This technique is considered the gold standard.[6]
Principle: An excess of the solid compound is agitated in a specific solvent system (e.g., phosphate-buffered saline at pH 7.4) at a constant temperature until equilibrium is achieved. The concentration of the dissolved compound in the supernatant is then quantified.
Step-by-Step Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol to a known volume of the test solvent (e.g., 10 mL of phosphate-buffered saline, pH 7.4) in a sealed glass vial.
-
Ensure a visible amount of undissolved solid remains to confirm saturation.
-
-
Equilibration:
-
Agitate the vials in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[5]
-
-
Phase Separation:
-
Once equilibrium is established, separate the undissolved solid from the saturated solution. This is best achieved by centrifugation, followed by careful filtration of the supernatant through a chemically inert filter (e.g., a 0.22 µm PTFE syringe filter) that does not bind the analyte.[4]
-
-
Quantification:
-
Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
A calibration curve generated from standard solutions of the compound with known concentrations is essential for accurate quantification.[4]
-
-
Data Reporting:
-
Express the solubility in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature and pH.
-
Causality in Experimental Design: The extended equilibration time is critical to ensure that the measured solubility represents the true thermodynamic equilibrium and not a kinetically trapped supersaturated state. The choice of a non-binding filter is crucial to prevent underestimation of solubility due to analyte adsorption.
Diagram of the Shake-Flask Solubility Workflow:
Caption: Workflow for determining equilibrium solubility.
Determination of pKa: Potentiometric Titration
The acid dissociation constant (pKa) is a critical parameter that dictates the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and target binding. For 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol, with both a potentially acidic hydroxyl group and a basic pyridine nitrogen, potentiometric titration is a suitable method for pKa determination.[7]
Principle: A solution of the compound is titrated with a strong acid or base, and the pH is monitored as a function of the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve.
Step-by-Step Methodology:
-
Instrument Calibration:
-
Calibrate a potentiometer using standard aqueous buffers of known pH (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[7]
-
-
Sample Preparation:
-
Dissolve a precisely weighed amount of the compound in a suitable solvent (e.g., water, or a co-solvent system if solubility is low) to a known concentration (e.g., 1 mM).[7]
-
Maintain a constant ionic strength throughout the experiment by adding a background electrolyte like 0.15 M potassium chloride.[7]
-
-
Titration Procedure:
-
Place the sample solution in a thermostatted vessel and immerse the calibrated pH electrode.
-
To determine the pKa of the pyridine nitrogen, titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).
-
To determine the pKa of the pyrimidinol hydroxyl group, titrate with a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
Add the titrant in small, precise increments and record the pH after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the measured pH versus the volume of titrant added.
-
The pKa corresponds to the pH at the half-equivalence point, which is the midpoint of the buffer region on the titration curve.[7]
-
Expert Insight: The use of a co-solvent can influence the apparent pKa. It is crucial to report the composition of the solvent system used. Purging the solution with nitrogen before and during the titration can prevent interference from dissolved carbon dioxide, which can affect the pH, especially when titrating with a base.[7]
Determination of Lipophilicity (LogD): The Shake-Flask Method
Lipophilicity, often expressed as the distribution coefficient (LogD) at a physiological pH, is a key predictor of a drug's membrane permeability and its potential for non-specific binding. The shake-flask method in an n-octanol/water system is the benchmark for LogD determination.[6][8]
Principle: The compound is partitioned between two immiscible phases, typically n-octanol (simulating a lipid bilayer) and an aqueous buffer (e.g., PBS at pH 7.4). The ratio of the compound's concentration in each phase at equilibrium is then determined.
Step-by-Step Methodology:
-
Phase Pre-saturation:
-
Pre-saturate the n-octanol with the aqueous buffer and the aqueous buffer with n-octanol by shaking them together for at least 24 hours, followed by separation. This prevents volume changes during the experiment.
-
-
Partitioning:
-
Prepare a solution of the test compound in the pre-saturated aqueous buffer.
-
Add a known volume of this solution to a vial containing a known volume of pre-saturated n-octanol. The volume ratio can be adjusted based on the expected lipophilicity.[9]
-
-
Equilibration:
-
Vigorously shake the mixture for a fixed period (e.g., 1-3 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
Centrifuge the mixture to achieve a clear separation of the two phases.
-
-
Quantification:
-
Carefully sample both the aqueous and n-octanol phases.
-
Determine the concentration of the compound in each phase using a suitable analytical method like HPLC-UV.
-
-
Calculation:
-
Calculate the LogD at the experimental pH using the following equation: LogD = log10 ( [Concentration in n-octanol] / [Concentration in aqueous phase] )
-
Trustworthiness of the Protocol: To validate the experiment, a control compound with a known LogD value should be run in parallel. The total amount of the compound recovered from both phases should also be calculated and compared to the initial amount to check for adsorption to the container walls or degradation.
Diagram of the LogD Determination Workflow:
Caption: Workflow for LogD determination.
Stability Assessment: A Foundation for Viability
Stability testing provides crucial information on how the quality of an active pharmaceutical ingredient (API) varies over time under the influence of environmental factors such as temperature, humidity, and light.[10] This data is essential for establishing a re-test period and recommended storage conditions.
Stress Testing
Stress testing helps to identify likely degradation products, establish degradation pathways, and validate the stability-indicating power of the analytical methods used.[10][11]
Recommended Stress Conditions:
-
Acid/Base Hydrolysis: Incubate the compound in solutions of varying pH (e.g., 0.1 M HCl, water, 0.1 M NaOH) at an elevated temperature (e.g., 60°C).
-
Oxidation: Treat the compound with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.
-
Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., in 10°C increments above the accelerated testing temperature).[11][12]
-
Photostability: Expose the compound to light sources as specified in ICH Q1B guidelines.
Accelerated and Long-Term Stability Studies
Formal stability studies should be conducted on at least one primary batch of the API, packaged in a container closure system that simulates the proposed storage and distribution packaging.[12]
Table 2: Recommended Stability Testing Conditions (ICH Q1A(R2))
| Study | Storage Condition | Minimum Duration | Testing Frequency |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months | Every 3 months for the first year, every 6 months for the second year, and annually thereafter.[10][11][12] |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | A minimum of three time points, including initial and final (e.g., 0, 3, and 6 months).[11][12] |
Attributes to be Tested: The stability studies should monitor attributes of the API that are susceptible to change and could impact quality, safety, or efficacy. These include:
-
Appearance (physical form, color)
-
Assay (potency)
-
Degradation products (purity)
-
Moisture content
Conclusion: A Roadmap for Characterization
While a complete, experimentally-derived physicochemical profile for 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol is not yet publicly documented, this guide provides the necessary framework for its comprehensive evaluation. The predicted properties, grounded in the analysis of its chemical structure, offer a starting point for experimental design. The detailed protocols for determining solubility, pKa, LogD, and stability are based on industry-standard, robust methodologies. By systematically applying these experimental approaches, researchers can generate the high-quality data required to assess the drug-like potential of this compound and make informed decisions in the progression of a drug discovery and development program. The principles and practices outlined herein are not only applicable to the title compound but also serve as a valuable resource for the characterization of other novel chemical entities.
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